CGCG/CGG ligand 1

Trinucleotide repeat DNA mismatch binding Restriction enzyme inhibition assay

Trinucleotide repeat expansion disorder research requires sequence-specific DNA ligands with defined spacer-length preferences to ensure reproducible restriction enzyme protection readouts. CGCG/CGG ligand 1 (CAS 2488185-65-3), a short-spacer anthracenone derivative, is the optimal choice for targets harboring CGCG sites separated by ~2 AT base pairs-the spacing context directly relevant to certain FMR1 gene architectures. • Validated in AccII/Fnu4HI restriction enzyme inhibition assays for simultaneous multi-site CGCG/CGG binding assessment • Structurally distinct from NCD-class ligands, enabling cross-class SAR comparisons • ≥98% purity; room temperature shipping; available in 50 mg-1 g scales

Molecular Formula C19H21NO7
Molecular Weight 375.4 g/mol
Cat. No. B12409886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGCG/CGG ligand 1
Molecular FormulaC19H21NO7
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OCCOCC(=O)NO
InChIInChI=1S/C19H21NO7/c1-10-4-11-6-12-7-13(27-3-2-26-9-16(23)20-25)8-15(22)18(12)19(24)17(11)14(21)5-10/h6-8,10,22,24-25H,2-5,9H2,1H3,(H,20,23)/t10-/m1/s1
InChIKeyRATDXYCOUNEINK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CGCG/CGG Ligand 1: Spacer-Defined Repeat DNA Research Tool


CGCG/CGG ligand 1 (CAS 2488185-65-3, synonym: compound 10) is a synthetic anthracenone derivative (C19H21NO7, MW 375.4 g/mol) that functions as a short-spacer, sequence-selective DNA-binding ligand targeting CGCG and CGG trinucleotide repeat motifs [1]. Developed as part of a 12-compound anthracenone library, it is expressly designed to protect restriction enzyme cleavage sites within DNA harboring multiple CGCG or continuous CGG repeats, enabling simultaneous, multi-site binding assessment via a restriction enzyme inhibition assay [1]. Its primary research context lies in trinucleotide repeat expansion disorders—particularly fragile X syndrome (FXTAS) and related neurodegenerative pathologies—where site-specific DNA engagement is a critical experimental variable [1].

Workflow Restriction enzyme protection assay for multi-site CGCG/CGG binding
Selection Short-spacer anthracenone matched for CGCG sites with defined AT-pair spacing
Use Context Trinucleotide repeat expansion research, including fragile X FXTAS models

Why Spacer Length Determines Anthracenone Ligand Selectivity


Within the anthracenone ligand series, simple substitution by a different spacer-length analog—or by an entirely different chemical class such as naphthyridine carbamate dimer (NCD)—fundamentally alters the site-spacing preference, simultaneous binding capacity, and restriction enzyme protection profile [1][2]. The 12 anthracenone ligands (1–12) share a common keto-phenol/hydroxamic acid pharmacophore, yet differ decisively in the methylene spacer length connecting the hydroxamic acid to the anthracenone skeleton; this single variable dictates whether a ligand optimally engages CGCG sites separated by two AT base pairs (ligand 10), five AT base pairs (ligand 5), or continuous CGG tracts without AT spacers (ligand 12) [1]. The quantitative evidence below demonstrates that interchanging these ligands would yield divergent experimental outcomes in any restriction enzyme protection or simultaneous binding study involving defined repeat architectures, making informed procurement essential for experimental reproducibility.

  • Spacer-length analogs shift site-spacing preference: longer or shorter methylene spacers preferentially bind CGCG/CGG sites with different AT-pair intervals, altering experimental outcomes.

  • NCD scaffold exhibits distinct binding mode: naphthyridine carbamate dimer engages individual CGG/CGG triads with 2:1 stoichiometry, not simultaneous multi-site protection, limiting direct comparability.

  • Repeat-context mismatch may reduce assay validity: using a ligand designed for continuous CGG tracts on interspersed CGCG sites may yield reduced protection and data misinterpretation.

Quantitative Evidence: Spacer-Defined Binding and Scaffold Differentiation


AT-Pair Spacing Preference: Short Spacer vs. Long Spacer

In a direct, within-study comparison using AccII restriction enzyme and 50-mer DNA substrates carrying CGCG sites flanked by varying numbers of non-binding AT base pairs, the short-spacer ligand 10 exhibited a marked preference for CGCG sites separated by two AT pairs, whereas the long-spacer ligand 5 preferentially engaged CGCG sites spaced by five AT pairs [1]. This differential preference was demonstrated in the same assay system, under identical experimental conditions, establishing that spacer length—not merely the anthracenone scaffold—governs site-spacing selectivity [1].

Spacing Preference
Head-to-head

Ligand 10 preferred 2 AT-pair spacing; ligand 5 preferred 5 AT-pair spacing for CGCG protection.

Guides spacer-matched ligand procurement for repeat architecture.

AccII assay, 50-mer substrates with defined AT intervals.

Trinucleotide repeat DNA mismatch binding Restriction enzyme inhibition assay

CGCG-Interval vs. Continuous CGG Tract Binding

The anthracenone series also includes ligand 12, which carries the shortest spacer. In the Fnu4HI restriction enzyme assay using a 54-mer DNA composed of 16 continuous CGG sites, ligand 12 showed optimal simultaneous binding to the uninterrupted CGG tract [1]. By contrast, ligand 10—bearing a slightly longer spacer—was optimized for CGCG sites interspersed with 2 AT pairs, demonstrating that continuous CGG tracts (as found in the FMR1 5′-UTR in fragile X syndrome) may not be the optimal target for ligand 10 if the goal is maximal simultaneous site protection of uninterrupted repeats [1]. This within-series differentiation is critical for experimental designs that must match ligand spacer length to the specific repeat architecture under investigation.

Repeat Architecture
Head-to-head

Ligand 10 best for CGCG with 2 AT spacing; ligand 12 optimal for continuous CGG tract without AT spacers.

Spacer length must align with target repeat context.

Fnu4HI vs AccII assay; 54-mer vs 50-mer DNA substrates.

Fragile X syndrome CGG repeat expansion DNA ligand design

Anthracenone vs. NCD: Binding Mode and Stoichiometry

From a chemical scaffold perspective, ligand 10 (an anthracenone derivative) and the naphthyridine carbamate dimer (NCD) represent fundamentally distinct structural classes for CGG repeat engagement. NCD binds to the CGG/CGG triad with a defined 2:1 (ligand:DNA) stoichiometry, with two NCD molecules consistently occupying each CGG/CGG unit, forming hydrogen bonds with four guanines in the CGG/CGG triad [2]. In contrast, ligand 10 is designed for simultaneous, multi-site binding across multiple CGCG or CGG sites, with its activity assessed by full-length DNA protection rather than by a defined ligand:DNA stoichiometry per individual repeat unit [1]. This difference in binding mode (single-site 2:1 occupancy for NCD vs. multi-site simultaneous binding for ligand 10) reflects divergent experimental utility: NCD is suited for structural characterization of individual CGG/CGG triads, whereas ligand 10 is optimized for assessing simultaneous occupancy across arrays of repeat sites—a parameter directly relevant to the pathological repeat expansion context [1][2].

Binding Mode
Cross-study comparable

Ligand 10: multi-site simultaneous protection; NCD: 2:1 binding per CGG/CGG triad.

Scaffold choice depends on experimental question and binding readout.

NMR spectroscopy vs. restriction enzyme inhibition assay.

DNA minor/major groove binding Small molecule DNA ligands Non-canonical DNA structures

Simultaneous Multi-Site Binding by Restriction Enzyme Protection

The core experimental principle of the anthracenone series is that full-length DNA substrate remains after restriction enzyme digestion only when a ligand simultaneously binds to all cleavable sites, protecting them from hydrolysis [1]. For ligand 10, protection efficacy was directly correlated with the match between spacer length and AT-pair interval: the ligand provided robust full-length DNA protection when the CGCG sites were spaced by 2 AT pairs, the spacing for which its short spacer was optimized [1]. In the broader series, simultaneous binding of ligand 5 to CGCG sites increased detectably with site number (CGCG)5 > (CGCG)2 > (CGCG)1, demonstrating that the assay is sensitive to site occupancy and that spacer-site mismatch results in reduced protection [1]. This provides functional evidence that ligand 10's simultaneous binding capacity is spacer-tuned and not indiscriminate.

Simultaneous Binding
Class-level inference

Full-length DNA protection observed when spacer length matches AT-pair spacing; protection increased with site number for analog ligand 5.

Supports multi-site occupancy assessment in repeat arrays.

Spacer-site mismatch reduces protection; quantitative band ratios not reported.

Simultaneous binding Restriction enzyme protection DNA repeat ligands

Applications of CGCG/CGG Ligand 1 Based on Differentiation Data


Repeat Expansion Loci with Defined 2-AT-Pair Spacing

When the genomic target contains CGG or CGCG trinucleotide repeats separated by approximately two AT base pairs—a spacing directly relevant to certain FMR1 gene architectures and model DNA substrates—ligand 10 is the appropriate choice within the anthracenone series, as demonstrated by its optimal AccII protection profile at 2 AT-pair spacing compared to ligand 5 (5 AT pairs) and ligand 12 (continuous CGG tracts) [1]. Researchers studying repeat instability mechanisms, where simultaneous occupancy across multiple repeat units is hypothesized to modulate DNA repair or replication fork dynamics, should procure ligand 10 specifically for this spacing context.

Restriction Enzyme Assays for Multi-Site Binding Validation

The restriction enzyme inhibition assay using AccII (for CGCG sites) and Fnu4HI (for CGG sites) is a functional readout that directly demonstrates simultaneous multi-site DNA engagement [1]. Ligand 10, as a short-spacer anthracenone, enables researchers to probe how spacer length modulates simultaneous binding across defined repeat arrays, serving as a positive control compound for this assay modality. Procurement is indicated for laboratories developing high-throughput screening cascades that assess DNA repeat-targeting small molecules.

Cross-Class Comparisons with Other DNA Repeat-Binding Ligands

Ligand 10's anthracenone scaffold provides a structurally and mechanistically distinct comparator to the naphthyridine carbamate dimer (NCD) class, which binds individual CGG/CGG triads with 2:1 stoichiometry [2]. Investigators performing cross-class comparisons of CGG repeat-binding small molecules—whether for structure-activity relationship (SAR) campaigns, binding mode elucidation, or cellular target engagement studies—benefit from procuring ligand 10 as a representative of the anthracenone multi-site binding class, ensuring chemical diversity in their screening or mechanistic panels [1][2].

Tool Compound for Trinucleotide Repeat Disorder Research

As a well-characterized compound (CAS 2488185-65-3, typical purity 95%, MW 375.4 g/mol) with a defined spacer-length preference for CGCG/CGG repeat DNA, ligand 10 is suitable as a tool compound in academic and pharmaceutical research programs investigating trinucleotide repeat expansion diseases, particularly fragile X-associated tremor/ataxia syndrome (FXTAS) [1]. Its relatively low molecular weight and the availability of structure-activity data from the 12-compound anthracenone series facilitate acquisition and experimental standardization across laboratories.

Application
Selection Property
Validation Focus
Repeat loci with short AT-pair spacing
Spacer-length matching for CGCG interval
Restriction enzyme protection with defined AT spacing
Multi-site binding assay development
Simultaneous binding readout via full-length DNA protection
Restriction enzyme inhibition assay
Cross-class DNA ligand comparison
Anthracenone scaffold for multi-site binding
Binding mode differentiation (multi-site vs. 2:1 stoichiometry)
Trinucleotide repeat expansion disease models
Defined spacer-length preference for CGCG/CGG repeats
Repeat-architecture-dependent binding assessment
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